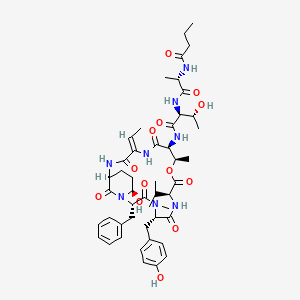
Molassamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molassamide is a depsipeptide compound first isolated from the marine cyanobacterial genus Dichothrix, specifically from Dichothrix utahensis . This compound is notable for its protease inhibitory activity, particularly against serine proteases . This compound has garnered significant interest due to its potential therapeutic applications, especially in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of molassamide involves the assembly of its depsipeptide structure, which includes both ester and amide bonds. The synthetic route typically starts with the preparation of individual amino acid and hydroxy acid residues, followed by their sequential coupling using peptide synthesis techniques . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of amide bonds .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as solid-phase peptide synthesis and solution-phase synthesis are commonly employed . Additionally, advancements in biotechnological methods, including the use of genetically engineered microorganisms, are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Molassamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize specific residues within the this compound structure.
Reduction: Reducing agents like sodium borohydride can reduce certain functional groups within this compound.
Major Products Formed: The major products formed from these reactions include the individual amino acid and hydroxy acid residues that make up the this compound structure .
Scientific Research Applications
Anticancer Potential
Molassamide's anticancer properties have been a focal point of research. Studies have demonstrated its cytotoxic effects on several cancer cell lines. For instance:
- Inhibitory Activity : this compound has shown an IC50 value of 32 nM against human neutrophil elastase and 234 nM against chymotrypsin, indicating potent enzyme inhibition .
- Cytotoxicity : In vitro studies revealed that this compound exhibited cytotoxicity against human cancer cells, including breast and colon cancer cells, although specific IC50 values for these cell lines were not universally reported .
Anti-inflammatory Applications
The compound's ability to inhibit serine proteases suggests potential anti-inflammatory applications. By modulating protease activity, this compound may help in reducing inflammation-related conditions. For example:
- Elastase Inhibition : The inhibition of human neutrophil elastase by this compound could play a role in managing inflammatory diseases where elastase activity contributes to tissue damage .
Case Study 1: Anticancer Activity Evaluation
A study focused on the synthesis of novel sulfonamide derivatives highlighted the importance of compounds with similar structures to this compound in anticancer therapy. The research found that compounds with sulfonamide moieties exhibited significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be at play with this compound .
Case Study 2: Protease Inhibition
In another investigation, the inhibitory effects of this compound on elastases were compared with established inhibitors. The results indicated that this compound's structural characteristics contribute to its efficacy as a protease inhibitor, positioning it as a promising candidate for therapeutic development in conditions like chronic obstructive pulmonary disease (COPD) where elastase plays a critical role .
Mechanism of Action
Molassamide exerts its effects primarily through the inhibition of serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in their substrates . This inhibition can lead to the disruption of various cellular processes, making this compound a potential therapeutic agent for diseases characterized by excessive protease activity .
Comparison with Similar Compounds
Molassamide is structurally similar to other depsipeptides such as dolastatin and kahalalide . it is unique in its specific inhibitory activity against serine proteases and its origin from the marine cyanobacterial genus Dichothrix . Other similar compounds include:
Dolastatin: Known for its potent cytotoxic activity and use in cancer research.
Kahalalide: Exhibits antiviral and anticancer properties.
Plitidepsin: Another depsipeptide with significant antitumor activity.
This compound’s unique combination of structural features and bioactivity makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C48H66N8O13 |
|---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(2S,3R)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-3-hydroxybutanamide |
InChI |
InChI=1S/C48H66N8O13/c1-9-14-36(59)49-26(5)41(61)53-39(27(6)57)44(64)54-40-28(7)69-48(68)38(25(3)4)52-43(63)34(23-30-17-19-31(58)20-18-30)55(8)47(67)35(24-29-15-12-11-13-16-29)56-37(60)22-21-33(46(56)66)51-42(62)32(10-2)50-45(40)65/h10-13,15-20,25-28,33-35,37-40,57-58,60H,9,14,21-24H2,1-8H3,(H,49,59)(H,50,65)(H,51,62)(H,52,63)(H,53,61)(H,54,64)/b32-10-/t26-,27+,28+,33-,34-,35-,37+,38-,39-,40-/m0/s1 |
InChI Key |
KXSGCAPYMUMVSH-VFYPFKDGSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















